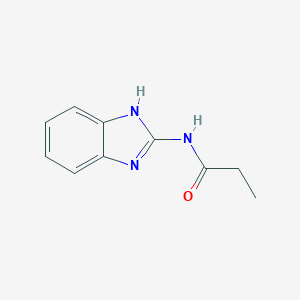

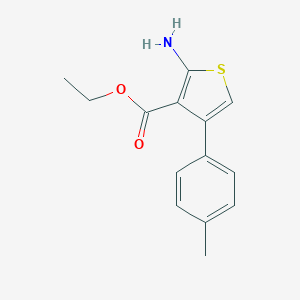

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Descripción general

Descripción

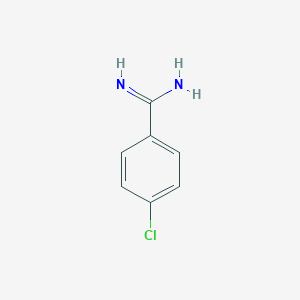

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds contain a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom, substituted with a carboxylate group and various other functional groups. The specific compound is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate.

Synthesis Analysis

The synthesis of related thiophene carboxylate derivatives often involves multicomponent reactions or one-pot synthesis methods. For instance, a one-pot synthesis method was used to create ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Similar synthetic strategies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene carboxylate derivatives is often characterized using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, was investigated, revealing intra-molecular hydrogen bonding and weak interactions that contribute to the stability of the crystal packing . These findings suggest that Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate may also exhibit similar intra-molecular interactions, influencing its solid-state geometry and stability.

Chemical Reactions Analysis

Thiophene carboxylate derivatives can participate in various chemical reactions, forming complexes with metal ions or undergoing further transformations. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used to synthesize complexes with Co(II), Cu(II), and Zn(II) . These reactions highlight the potential reactivity of the thiophene carboxylate moiety and its ability to coordinate with metals, which could be relevant for the compound when considering its applications in materials science or medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylate derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the crystal structure analysis provides information on the density and molecular geometry, which can influence the compound's solubility and melting point . Spectroscopic methods such as FT-IR, NMR, and UV-Visible are used to characterize the functional groups present in the molecule and to confirm the molecular structure . These techniques could be employed to determine the properties of Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, such as its spectroscopic fingerprints and thermal stability.

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- The methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .

- The outcomes obtained show that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Antimicrobial Activity

- Thiophene derivatives derived from ethyl (E)-5- (3- (dimethylamino)acryloyl)-4-methyl-2- (phenylamino)thiophene-3-carboxylate have shown antimicrobial activity .

- The methods of application or experimental procedures involve the reaction of the titled enaminone with different nucleophiles and electrophiles .

- The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

-

Antiviral Study

- Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

- The methods of application or experimental procedures involve further modification of these amines .

- The outcomes obtained show that these compounds have antiviral activity almost on par with well-known antiviral commercial drug, Ribavirin .

-

Corrosion Inhibitors

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- The methods of application or experimental procedures involve the use of these compounds in various industrial processes to prevent metal corrosion .

- The outcomes obtained show that these compounds can effectively reduce the rate of corrosion, thereby extending the lifespan of metal structures .

-

Organic Semiconductors

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- The methods of application or experimental procedures involve the use of these compounds in the fabrication of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- The outcomes obtained show that these compounds can improve the performance of these devices .

-

Anticancer Agents

-

Anti-Atherosclerotic Agents

- 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .

- The methods of application or experimental procedures involve the synthesis of anti-atherosclerotic agents from 2-octylthiophene .

- The outcomes obtained show that these compounds have potential anti-atherosclerotic activity .

-

Metal Complexing Agents

- Thiophene derivatives act as metal complexing agents .

- The methods of application or experimental procedures involve the use of these compounds in various industrial processes to prevent metal corrosion .

- The outcomes obtained show that these compounds can effectively reduce the rate of corrosion, thereby extending the lifespan of metal structures .

-

Insecticides

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQSMGNEJVWZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351642 | |

| Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

CAS RN |

15854-08-7 | |

| Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4-p-tolylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)